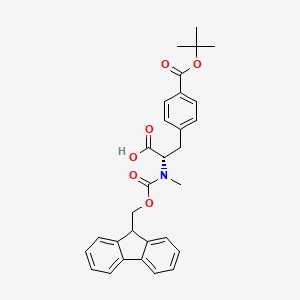
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its specific chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the amino acid backbone. The tert-butoxycarbonyl (Boc) group is introduced to protect the phenyl ring during the reaction. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of protein-ligand interactions and enzyme kinetics.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable tool in various scientific research applications.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, a complex organic compound, is notable for its unique structural features and potential biological applications. This compound contains a fluorenyl moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound's structure can be broken down as follows:
- Fluorenyl Group : A polycyclic aromatic hydrocarbon that enhances the compound's interaction with biological targets.
- Methoxycarbonyl Group : This functional group contributes to the compound's chemical stability and reactivity.
- Amino and Propanoic Acid Components : These groups are essential for the biological activity, influencing solubility and interaction with biological macromolecules.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that fluorenone derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance:
- Mechanism : The fluorenyl moiety interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
- Case Study : A derivative of fluorenone demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating resistant infections .
Anticancer Properties
Fluorenone derivatives have been explored for their anticancer effects:
- Activity : Certain derivatives exhibit antiproliferative activity by inhibiting topoisomerase enzymes, which are crucial for DNA replication.
- Research Findings : A study reported that modifications in the side chains of fluorenone analogs significantly enhanced their antiproliferative effects against cancer cell lines .
Anti-inflammatory Effects
The presence of specific functional groups in this compound may confer anti-inflammatory properties:
- Mechanism : It is hypothesized that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Preliminary Studies : Compounds with similar structures have shown promise in reducing inflammation in animal models .
Research Findings and Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorenyl group, methoxycarbonyl, amino group | Antimicrobial, anticancer, anti-inflammatory |
| Tilorone | Fluorenone derivative | Antiviral properties |
| Benfluron | Fluorenone derivative | Antineoplastic activity |
| Fluodipine | Fluorenone derivative | Cardiovascular effects |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Protein Binding : The fluorenyl group allows for hydrophobic interactions with protein targets, potentially altering their function.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell growth and apoptosis.
特性
分子式 |
C30H31NO6 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C30H31NO6/c1-30(2,3)37-28(34)20-15-13-19(14-16-20)17-26(27(32)33)31(4)29(35)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,32,33)/t26-/m0/s1 |
InChIキー |
HGFSLKGRNXCCAA-SANMLTNESA-N |
異性体SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















